

Synthesis of 2,3-Dimethylpyrimidin-4-one: An Application Note and Detailed Protocol

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Compound of Interest

Compound Name: 2,3-dimethylpyrimidin-4-one

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Abstract

This document provides a comprehensive, two-step protocol for the synthesis of **2,3-dimethylpyrimidin-4-one**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves the initial cyclocondensation of ethyl acetoacetate with acetamidine hydrochloride to yield the intermediate, 2-methylpyrimidin-4-one. Subsequent selective N-methylation of this intermediate at the N3 position affords the final product. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Pyrimidin-4-one scaffolds are prevalent in a wide array of biologically active molecules and approved pharmaceuticals. The strategic placement of substituents on the pyrimidine ring is crucial for modulating their pharmacological properties. The title compound, **2,3-dimethylpyrimidin-4-one**, serves as a valuable building block for the synthesis of more complex molecules in drug development programs. This protocol outlines a reliable and reproducible method for its preparation in a laboratory setting.

Experimental Protocols

Step 1: Synthesis of 2-Methylpyrimidin-4-one

Methodological & Application





This step involves the base-mediated cyclocondensation of ethyl acetoacetate and acetamidine hydrochloride.

Materials:

- Ethyl acetoacetate
- Acetamidine hydrochloride
- Sodium ethoxide (NaOEt)
- Absolute ethanol
- Diethyl ether
- Hydrochloric acid (HCl)

Procedure:

- A solution of sodium ethoxide is prepared by dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.
- To this solution, acetamidine hydrochloride (1.0 eq) is added, and the mixture is stirred for 20 minutes at room temperature.
- Ethyl acetoacetate (1.0 eq) is then added dropwise to the reaction mixture.
- The resulting mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The resulting residue is dissolved in a minimum amount of cold water and acidified with concentrated hydrochloric acid to a pH of approximately 5-6.
- The precipitated product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 2-methylpyrimidin-4-one as a solid.



Step 2: Synthesis of 2,3-Dimethylpyrimidin-4-one

This step describes the selective N-methylation of the 2-methylpyrimidin-4-one intermediate.

Materials:

- 2-Methylpyrimidin-4-one
- Methyl iodide (CH₃I)
- Potassium carbonate (K₂CO₃)
- Dimethylformamide (DMF)
- · Ethyl acetate
- · Brine solution

Procedure:

- To a solution of 2-methylpyrimidin-4-one (1.0 eq) in anhydrous dimethylformamide (DMF), potassium carbonate (1.5 eq) is added, and the suspension is stirred at room temperature for 30 minutes.
- Methyl iodide (1.2 eq) is then added dropwise to the suspension at 0 °C.
- The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction progress is monitored by TLC.
- Upon completion, the reaction mixture is poured into ice-water and extracted with ethyl acetate (3 x 50 mL).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford **2,3-dimethylpyrimidin-4-one**.



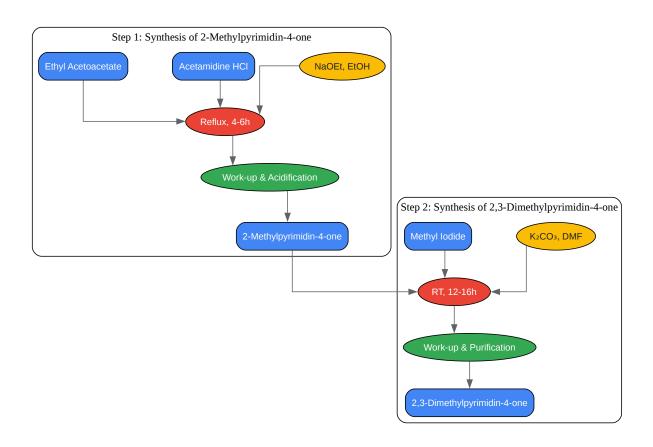
Data Presentation

Compoun d	Molecular Formula	Molecular Weight (g/mol)	Physical State	Yield (%)	Melting Point (°C)	¹H NMR (CDCl₃, δ ppm)
2- Methylpyri midin-4- one	C₅H6N2O	110.11	White to off-white solid	65-75	148-150	7.75 (d, 1H), 6.15 (d, 1H), 2.40 (s, 3H), 12.5 (br s, 1H)
2,3- Dimethylpy rimidin-4- one	C6H8N2O	124.14	White solid	70-80	68-70	7.35 (d, J=6.8 Hz, 1H), 6.02 (d, J=6.8 Hz, 1H), 3.45 (s, 3H), 2.50 (s, 3H)

Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.

Mandatory Visualization





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Caption: Synthetic workflow for **2,3-dimethylpyrimidin-4-one**.

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